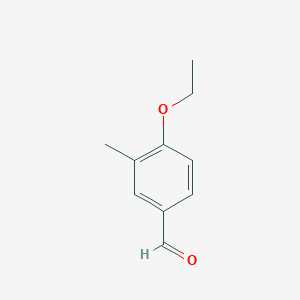

4-Ethoxy-3-methylbenzaldehyde

説明

Significance as an Aromatic Aldehyde Scaffold in Organic Synthesis

Aromatic aldehydes are a class of organic compounds that are widely used as starting materials and intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and fragrances. google.com The aldehyde group is particularly useful as it can undergo a wide range of chemical reactions, such as oxidation, reduction, and nucleophilic addition.

The term "scaffold" in this context refers to the core structure of the molecule that can be chemically modified to build a larger, more complex molecule. rug.nl The benzaldehyde (B42025) portion of 4-ethoxy-3-methylbenzaldehyde provides a stable and reactive platform for such modifications. The presence of the ethoxy and methyl groups on the aromatic ring further influences its reactivity and provides additional sites for chemical diversification. These substituents can direct incoming reagents to specific positions on the ring and can be modified themselves to introduce new functional groups.

Research Context of Substituted Benzaldehyde Derivatives

The study of substituted benzaldehyde derivatives is a broad and active area of chemical research. nih.govrsc.org Scientists are interested in understanding how different substituent groups on the benzaldehyde ring affect the molecule's physical and chemical properties. nih.gov These properties include reactivity, solubility, and biological activity.

Research has shown that the type and position of the substituent can have a profound impact on the behavior of the benzaldehyde derivative. For example, electron-donating groups, like the ethoxy group in this compound, can increase the electron density of the aromatic ring, making it more susceptible to certain types of reactions. Conversely, electron-withdrawing groups can have the opposite effect. The interplay of these electronic effects, along with steric factors, is a key focus of research in this area. rsc.org

Studies on various substituted benzaldehyde derivatives have explored their potential applications in diverse fields. For instance, some derivatives have been investigated for their potential as tyrosinase inhibitors, which are relevant to the cosmetics industry. nih.gov Others have been studied for their role in the synthesis of biologically active compounds, including potential treatments for diseases like Alzheimer's. mdpi.com

Scope of Academic Inquiry into this compound and its Derivatives

Academic inquiry into this compound and its derivatives has focused on several key areas. A primary area of investigation is its use as a precursor in the synthesis of other organic compounds. For instance, it can be used to create more complex molecules through reactions that target the aldehyde group or the aromatic ring.

One example is the use of 4-ethoxy-3-methoxybenzaldehyde (B93258), a closely related compound, as a starting material in the synthesis of dehydrozingerone (B89773) derivatives, which are themselves important intermediates in the production of flavones. researchgate.net The synthesis of this compound itself can be achieved through methods like the Williamson ether synthesis. vulcanchem.com

Furthermore, the physical and chemical properties of this compound are of academic interest. These properties, such as its boiling point, density, and solubility, are important for its handling and use in chemical reactions. echemi.comchemsrc.com Spectroscopic techniques like FTIR are used to characterize the compound and its reaction products. researchgate.net

The following interactive data table summarizes some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 259.0 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

| Flash Point | 115.8 °C |

Data sourced from various chemical databases. echemi.comchemsrc.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVANZOOMCRABQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615942 | |

| Record name | 4-Ethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56917-14-7 | |

| Record name | 4-Ethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3 Methylbenzaldehyde

Direct Functionalization Approaches on Aromatic Precursors

Direct functionalization methods involve introducing the required aldehyde or ethoxy group onto a benzene (B151609) ring that already contains the other necessary substituents. These approaches can be efficient but often face challenges in achieving the correct regioselectivity.

Regioselective Formylation Reactions of Substituted Aromatics

Introducing a formyl group (-CHO) onto an aromatic ring is a key transformation in organic synthesis. For the synthesis of 4-ethoxy-3-methylbenzaldehyde, this would ideally involve the formylation of 1-ethoxy-2-methylbenzene. The primary challenge is to direct the incoming formyl group to the para-position relative to the activating ethoxy group, avoiding substitution at the ortho-positions.

Several named reactions are employed for aromatic formylation, each with its own mechanism and typical conditions.

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comchem-station.com The Vilsmeier reagent is a relatively mild electrophile, which generally leads to high regioselectivity, favoring substitution at the para-position of activated rings, which is the desired outcome for this synthesis. nrochemistry.commychemblog.com

Gattermann Reaction : This reaction uses hydrogen cyanide and hydrogen chloride to generate an electrophile for formylating aromatic compounds. Due to the hazardous nature of the reagents, modifications often use zinc cyanide or other cyanide sources.

Duff Reaction : This method uses hexamethylenetetramine as the formylating agent and is typically applied to highly activated substrates like phenols.

The success of these reactions is highly dependent on the directing effects of the substituents already present on the aromatic ring. The ethoxy group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Their combined influence would strongly favor substitution at the position para to the ethoxy group, making regioselective formylation a viable, though potentially challenging, synthetic strategy.

Ethoxylation of Hydroxy- and Methylbenzaldehyde Intermediates

A more common and often higher-yielding approach is to perform an ethoxylation on a pre-existing phenolic aldehyde. The key precursor for this route is 4-hydroxy-3-methylbenzaldehyde (B106927). nih.gov This reaction is a classic example of the Williamson ether synthesis. francis-press.commasterorganicchemistry.com

In this method, the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an ethylating agent in a nucleophilic substitution reaction (Sₙ2) to form the ether linkage. masterorganicchemistry.com

Common reagents for this transformation include:

Bases : Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are frequently used to deprotonate the phenol (B47542).

Ethylating Agents : Ethyl iodide (CH₃CH₂I), ethyl bromide (CH₃CH₂Br), or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) serve as the source of the ethyl group. nih.gov

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the Sₙ2 mechanism. The choice of a weaker base like potassium carbonate can sometimes offer better selectivity and milder reaction conditions compared to strong bases like sodium hydroxide. researchgate.net

Multi-Step Synthesis from Simpler Building Blocks

Building the target molecule from less complex precursors allows for greater control over the placement of functional groups and can be more cost-effective depending on the starting material cost.

Transformations Involving Alkylation of Phenolic Substrates

This approach is a logical extension of the ethoxylation method described previously, beginning with a simpler and more readily available phenolic substrate, o-cresol (B1677501) (2-methylphenol). The synthesis involves two main steps:

Formylation of o-Cresol : The first step is the introduction of a formyl group onto the o-cresol ring. The Reimer-Tiemann reaction is a well-established method for the ortho- and para-formylation of phenols. mychemblog.comonlineorganicchemistrytutor.comallen.inwikipedia.org When o-cresol is subjected to Reimer-Tiemann conditions (typically chloroform (B151607), CHCl₃, and a strong base like NaOH), the major product formed is 4-hydroxy-3-methylbenzaldehyde. researchgate.netresearchgate.net The reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile, which preferentially attacks the electron-rich phenoxide ring at the position para to the hydroxyl group due to steric hindrance at the ortho positions. wikipedia.org

Ethoxylation of 4-hydroxy-3-methylbenzaldehyde : The intermediate product from the first step is then subjected to ethoxylation via the Williamson ether synthesis, as detailed in section 2.1.2, to yield the final product, this compound.

This two-step sequence provides a reliable pathway to the target compound from a common industrial chemical.

Oxidation Reactions for Aldehyde Group Formation

An alternative multi-step strategy involves forming the aldehyde group in the final step of the synthesis through the oxidation of a suitable precursor. This route requires the prior synthesis of a molecule containing the 4-ethoxy-3-methylphenyl moiety with a functional group that can be readily oxidized to an aldehyde, such as a primary alcohol or a methyl group.

A plausible precursor is (4-ethoxy-3-methylphenyl)methanol (B7904774). This benzylic alcohol can be oxidized to this compound using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Suitable reagents include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Manganese dioxide (MnO₂), which is particularly selective for oxidizing benzylic and allylic alcohols.

The synthesis of the (4-ethoxy-3-methylphenyl)methanol precursor would itself require a multi-step process, likely starting from o-cresol as described in section 2.2.1, followed by reduction of the intermediate aldehyde to the alcohol. Another possibility is the oxidation of the methyl group of 4-ethoxy-3-methyltoluene. However, selective oxidation of a benzylic methyl group to an aldehyde can be challenging and often requires specific catalysts and conditions to achieve good yields. googleapis.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is determined by the optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

For the Reimer-Tiemann formylation of o-cresol, yields can be moderate, with one study reporting a yield of 43% for 4-hydroxy-3-methylbenzaldehyde. researchgate.net Optimization can involve adjusting the mole ratios of reactants, temperature, and reaction time. google.com The use of phase-transfer catalysts or co-solvents like methanol (B129727) can sometimes improve yields by enhancing the interaction between the aqueous and organic phases. wikipedia.orggoogle.com Microwave-assisted conditions have also been shown to accelerate the Reimer-Tiemann reaction and potentially improve yields. principlesofchemistry.com

In the Williamson ether synthesis step, yields are typically high. Key factors for optimization include the choice of base, solvent, and ethylating agent. Using a non-nucleophilic base like potassium carbonate can prevent side reactions. Solvent-free conditions have also been explored as an environmentally friendly alternative that can lead to excellent yields and high purity. researchgate.net The reactivity of the alkylating agent is also crucial, with the general trend being R-I > R-Br > R-Cl. francis-press.com

The oxidation of benzylic alcohols is generally efficient. The choice of a mild and selective oxidant is paramount to prevent the formation of the corresponding carboxylic acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure the reaction goes to completion without over-oxidation.

A comparison of the primary multi-step route highlights its practicality.

Catalyst Systems and Reagent Selection

The selection of appropriate catalysts and reagents is fundamental to achieving a successful synthesis with high yield and purity. The principal routes include the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and Williamson ether synthesis.

Reimer-Tiemann Reaction: This method is a classic approach for the ortho-formylation of phenols. wikipedia.org To synthesize this compound, the starting material would be 2-ethoxy-6-methylphenol. The reaction proceeds by treating the phenol with chloroform (CHCl₃) in the presence of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). learncbse.inbyjus.com The base deprotonates both the phenol and the chloroform. The resulting chloroform carbanion undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂), which then attacks the electron-rich phenoxide ring, preferentially at the ortho position, to introduce the aldehyde group after hydrolysis. wikipedia.orgbyjus.com

Vilsmeier-Haack Reaction: This reaction is a versatile method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable substrate would be 1-ethoxy-2-methylbenzene. The key reagents are phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). cambridge.orgijpcbs.com These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgcambridge.org This electrophile then attacks the activated aromatic ring, leading to the formation of an iminium ion intermediate that is subsequently hydrolyzed during workup to yield the final aldehyde product. organic-chemistry.orgthieme-connect.de

Williamson Ether Synthesis: An alternative strategy involves the ethylation of a precursor aldehyde, 4-hydroxy-3-methylbenzaldehyde. This precursor can be synthesized from ortho-cresol via the Reimer-Tiemann reaction. researchgate.net The ethylation is a classic Williamson ether synthesis, where the hydroxyl group of the phenol is deprotonated by a base (like NaOH or K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent, such as diethyl sulfate or ethyl bromide, to form the ether linkage. nih.govorientjchem.org The efficiency of this reaction, especially in aqueous media, can be enhanced by the use of a phase-transfer catalyst, such as benzyltriethylammonium chloride. google.com

| Synthetic Route | Starting Material | Key Reagents | Catalyst/Base | Reactive Intermediate/Electrophile |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | 2-Ethoxy-6-methylphenol | Chloroform (CHCl₃) | Sodium Hydroxide (NaOH) | Dichlorocarbene (:CCl₂) |

| Vilsmeier-Haack Reaction | 1-Ethoxy-2-methylbenzene | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | N/A | Vilsmeier Reagent (Chloroiminium ion) |

| Williamson Ether Synthesis | 4-Hydroxy-3-methylbenzaldehyde | Diethyl Sulfate or Ethyl Bromide | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | N/A (SN2 reaction) |

Solvent Effects and Temperature Control

The conditions under which a reaction is performed, particularly the choice of solvent and temperature, have a significant impact on reaction rate, yield, and selectivity.

For the Reimer-Tiemann reaction , a biphasic solvent system is generally employed because the hydroxide base is insoluble in chloroform. wikipedia.org This system typically consists of an aqueous hydroxide solution and an organic phase containing the chloroform and the phenolic substrate. wikipedia.org Vigorous mixing is required to facilitate the reaction at the interface. The reaction usually requires heating to initiate, often to around 60-70°C. sciencemadness.org However, once started, the reaction can be highly exothermic, necessitating careful temperature control to prevent thermal runaways. byjus.com

The Vilsmeier-Haack reaction is typically carried out in aprotic solvents. Dichlorobenzene or toluene (B28343) are commonly used. cambridge.org The reaction temperature can vary widely depending on the reactivity of the aromatic substrate. While some highly activated substrates react at room temperature, less reactive ones may require heating.

The Williamson ether synthesis offers flexibility in solvent choice. For instance, the ethylation of vanillin (B372448), an analogue of 4-hydroxy-3-methylbenzaldehyde, has been successfully performed in water at 50°C. nih.gov Other polar solvents such as methanol, ethanol, or acetone can also be used, often at room temperature or with gentle heating. orientjchem.org The use of a phase-transfer catalyst is particularly effective in biphasic systems, allowing the reaction to proceed efficiently under mild conditions. google.com

| Synthetic Route | Typical Solvent(s) | Typical Temperature Range | Key Considerations |

|---|---|---|---|

| Reimer-Tiemann Reaction | Biphasic: Water and Chloroform | 60-70°C (Initiation) | Can be highly exothermic; requires vigorous stirring. byjus.comsciencemadness.org |

| Vilsmeier-Haack Reaction | Toluene, Dichlorobenzene | Room Temperature to Reflux | Depends on the reactivity of the arene substrate. cambridge.org |

| Williamson Ether Synthesis | Water, Ethanol, Methanol, Acetone | Room Temperature to 50°C | Phase-transfer catalysts can improve efficiency in aqueous systems. nih.govgoogle.com |

Comparative Analysis of Synthetic Routes for Analogues

The synthesis of analogues of this compound, such as 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethyl vanillin) and 3-ethoxy-4-methoxybenzaldehyde (B45797) (ethyl isovanillin), provides valuable context for evaluating synthetic strategies. These analogues are often synthesized from readily available phenolic precursors like vanillin and isovanillin (B20041).

The most common and industrially favored route for these analogues is the Williamson ether synthesis . For example, 4-ethoxy-3-methoxybenzaldehyde is produced by the ethylation of vanillin. nih.gov Similarly, 3-ethoxy-4-methoxybenzaldehyde is synthesized from isovanillin using reagents like ethyl bromide in the presence of a base and a phase-transfer catalyst. google.com This approach is advantageous due to the use of inexpensive starting materials, mild reaction conditions, and often high yields (over 90% reported). google.com

In contrast, formylation reactions like the Reimer-Tiemann or Vilsmeier-Haack are generally less direct for these specific analogues because the required precursors (e.g., 2-ethoxy-6-methoxyphenol) are not as common as vanillin. However, these methods are indispensable when the goal is to introduce a formyl group onto an existing aromatic ring that lacks one. For instance, the Gattermann reaction, another formylation method, is often used for para-formylation, making the Reimer-Tiemann reaction a key method for direct ortho-formylation of phenols. sciencemadness.org

Another powerful technique for synthesizing substituted benzaldehydes is directed ortho-metalation followed by formylation . This has been demonstrated in the synthesis of [1-¹³C]-2,6-dimethoxybenzaldehyde, where 1,3-dimethoxybenzene (B93181) was treated with n-butyllithium and then quenched with DMF to introduce the aldehyde group with high regioselectivity. whiterose.ac.uk A similar approach using a lithium reagent-DMF system is noted in a patent for synthesizing a different benzaldehyde (B42025) derivative, highlighting its utility for creating specific substitution patterns at low temperatures. google.com

| Synthetic Route | Common Application | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | Ethylation of phenolic aldehydes (e.g., vanillin to ethyl vanillin). nih.gov | High yields, mild conditions, uses readily available precursors. | Requires a pre-existing aldehyde and hydroxyl group. |

| Reimer-Tiemann Reaction | Ortho-formylation of phenols. wikipedia.org | Direct introduction of a formyl group ortho to a hydroxyl group. | Moderate yields, can produce para-isomers, exothermic. sciencemadness.org |

| Vilsmeier-Haack Reaction | Formylation of electron-rich arenes and heterocycles. organic-chemistry.orgijpcbs.com | Versatile for various activated aromatic systems. | Requires strongly activating groups on the arene for good reactivity. |

| Directed Ortho-Metalation | Regioselective formylation of substituted arenes. whiterose.ac.uk | Excellent regiocontrol, useful for complex substitution patterns. | Requires strongly basic organolithium reagents and very low temperatures. google.com |

Chemical Reactivity and Derivatization Strategies of 4 Ethoxy 3 Methylbenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site of 4-Ethoxy-3-methylbenzaldehyde, characterized by an electrophilic carbonyl carbon and a weakly acidic alpha-hydrogen. This functionality is the primary target for nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

Nucleophilic addition is a fundamental reaction of aldehydes. The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles.

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. pressbooks.publibretexts.org The cyanide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin. chemistrysteps.comlibretexts.org This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol. pressbooks.pub

Grignard Additions: Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to aldehydes. mnstate.eduadichemistry.com The reaction proceeds via the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. libretexts.org Subsequent acidic workup protonates the resulting alkoxide intermediate to produce a secondary alcohol. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com

Table 1: Generalized Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | General Product Structure |

|---|---|---|

| Cyanohydrin Formation | CN⁻ | 2-(4-ethoxy-3-methylphenyl)-2-hydroxyacetonitrile |

| Grignard Addition | R-MgX | 1-(4-ethoxy-3-methylphenyl)-1-alkanol/arylanol |

Condensation Reactions for Imines (Schiff Bases) and Enamines

Carbonyl compounds condense with amines to form imines (Schiff bases) or enamines, depending on the nature of the amine.

Imines (Schiff Bases): this compound is expected to react with primary amines (R-NH₂) under acidic or basic conditions to form N-substituted imines, also known as Schiff bases. ijacskros.comijmcmed.org The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule from the resulting carbinolamine intermediate. researchgate.net

Enamines: The reaction of an aldehyde with a secondary amine (R₂NH) leads to the formation of an enamine. wikipedia.org The mechanism is similar to imine formation, but the final deprotonation step cannot occur at the nitrogen atom. Instead, a proton is removed from the α-carbon, resulting in a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.comyoutube.com However, for benzaldehydes like this compound that lack α-hydrogens, the formation of a stable enamine via this pathway is not possible. The reaction typically stops at the iminium ion stage.

Table 2: Generalized Condensation Reactions with Amines

| Amine Type | Reactant | General Product Structure |

|---|---|---|

| Primary Amine | R-NH₂ | (E)-1-(4-ethoxy-3-methylphenyl)-N-alkyl/arylmethanimine (Schiff Base) |

| Secondary Amine | R₂NH | Iminium Salt (Enamine formation is not possible) |

Aldol (B89426) and Knoevenagel Condensations for Carbon-Carbon Bond Formation

Aldol Condensation: The Aldol condensation is a reaction between two carbonyl compounds, one of which must have an α-hydrogen to form an enolate. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner (an "acceptor") in a crossed or mixed Aldol condensation. magritek.com When reacted with an enolizable ketone or aldehyde in the presence of a base, it is expected to form a β-hydroxy carbonyl compound, which typically dehydrates upon heating to yield an α,β-unsaturated carbonyl compound (a chalcone (B49325) derivative if the other reactant is an acetophenone). study.com

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile), catalyzed by a weak base like an amine. arkat-usa.org this compound would serve as the carbonyl component, reacting with the carbanion generated from the active methylene compound. The initial adduct readily undergoes dehydration to produce a stable, conjugated C=C double bond. nih.govscielo.br

Table 3: Generalized Condensation Reactions for C-C Bond Formation

| Reaction Name | Reactant Type | Expected Product Type |

|---|---|---|

| Crossed Aldol | Enolizable Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone |

| Knoevenagel | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | (E)-diethyl 2-((4-ethoxy-3-methylphenyl)methylene)malonate |

Selective Reduction Pathways of the Carbonyl Group

The aldehyde group can be selectively reduced to a primary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that chemoselectively reduces aldehydes and ketones and would be effective for converting this compound to (4-ethoxy-3-methylphenyl)methanol (B7904774). LiAlH₄ is a much stronger reducing agent that would also accomplish this transformation. youtube.com Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is another effective method for this reduction.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent, H₂CrO₄) will effectively convert this compound to 4-ethoxy-3-methylbenzoic acid. Milder, more selective oxidants such as silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂) can also be used to achieve this oxidation with high yield, which is often preferred to avoid potential side reactions on the substituted aromatic ring.

Transformations Involving the Aromatic Ring

The aromatic ring of this compound contains three substituents: an aldehyde group, a methyl group, and an ethoxy group. The ethoxy and methyl groups are electron-donating and are ortho-, para-directing for electrophilic aromatic substitution. The aldehyde group is electron-withdrawing and meta-directing. The powerful activating and ortho-directing nature of the ethoxy group is expected to dominate, directing incoming electrophiles primarily to the position ortho to it (C5). The steric hindrance from the adjacent methyl group might also influence regioselectivity. However, specific, documented examples of electrophilic aromatic substitution reactions on the this compound ring are not readily found in the surveyed literature.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The positions for substitution are determined by the combined directing effects of the existing groups. The powerful ortho-, para- directing ethoxy group at position 4 and the methyl group at position 3 activate the ring. The aldehyde group at position 1 deactivates the ring and directs meta to itself (positions 3 and 5).

The positions ortho to the strongly activating ethoxy group are C2 and C6. The C2 position is also ortho to the methyl group and ortho to the deactivating aldehyde group. The C6 position is meta to the methyl group and meta to the aldehyde group. The C5 position is meta to the ethoxy group, meta to the methyl group, and ortho to the aldehyde.

Considering these effects, the positions most susceptible to electrophilic attack are C2 and C6, which are ortho and meta to the activating groups, respectively, and not strongly deactivated. The powerful activating effect of the ethoxy group makes the C2 and C6 positions the most probable sites for substitution. For instance, in the nitration of the analogous 3,4-dimethoxybenzaldehyde, substitution occurs at the position ortho to a methoxy (B1213986) group. chemicalbook.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Typical Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Ethoxy-3-methyl-2-nitrobenzaldehyde and 4-Ethoxy-3-methyl-6-nitrobenzaldehyde |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-ethoxy-3-methylbenzaldehyde and 6-Bromo-4-ethoxy-3-methylbenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-2-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 2-Alkyl-4-ethoxy-3-methylbenzaldehyde and 6-Alkyl-4-ethoxy-3-methylbenzaldehyde |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | RCO⁺ | 2-Acyl-4-ethoxy-3-methylbenzaldehyde and 6-Acyl-4-ethoxy-3-methylbenzaldehyde |

This table is based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Analogues

Halogenated derivatives of this compound, produced via electrophilic substitution, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org A halogen atom (e.g., Br, I) installed at the C2 or C6 position serves as a synthetic handle for introducing a wide variety of new functional groups.

The Suzuki-Miyaura coupling involves the reaction of a halogenated analogue with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This allows for the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups.

The Heck reaction couples the halogenated benzaldehyde (B42025) with an alkene, catalyzed by a palladium complex, to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgrsc.orglibretexts.org This is particularly useful for synthesizing derivatives with vinyl or styrenyl side chains.

Table 2: Typical Conditions for Metal-Catalyzed Coupling of Halogenated this compound Analogues

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent |

| Suzuki-Miyaura | 2-Bromo-4-ethoxy-3-methylbenzaldehyde | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/Water |

| Suzuki-Miyaura | 6-Iodo-4-ethoxy-3-methylbenzaldehyde | Alkylboronic ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane |

| Heck | 2-Bromo-4-ethoxy-3-methylbenzaldehyde | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF |

| Heck | 6-Bromo-4-ethoxy-3-methylbenzaldehyde | Styrene | Pd(PPh₃)₄ | NaOAc | Acetonitrile |

This table presents representative conditions based on established literature for similar aryl halides. organic-chemistry.orgbeilstein-journals.org

Reactivity of the Ethoxy and Methyl Substituents

Beyond the aromatic ring, the ethoxy and methyl groups offer additional sites for chemical modification, enabling a broader range of derivatization strategies.

Ether Cleavage and Trans-etherification Reactions

The ethoxy group, an aryl alkyl ether, can be cleaved under stringent conditions, typically involving strong acids. libretexts.orglibretexts.org Reaction with potent hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the C(sp³)–O bond via an Sₙ2 mechanism. wikipedia.org This process protonates the ether oxygen, making it a good leaving group, which is then displaced by the halide nucleophile to yield 4-hydroxy-3-methylbenzaldehyde (B106927) (a phenol) and an ethyl halide. libretexts.org Due to the stability of the aromatic ring, the Ar–O bond remains intact.

Trans-etherification , the conversion of one ether to another, is also a potential transformation. This can be achieved by reacting this compound with a different alcohol in the presence of a suitable catalyst, such as an iron(III) salt. acs.orgnih.gov This process involves the cleavage of the existing ether bond and the formation of a new one, allowing for the introduction of different alkoxy groups.

Table 3: Reagents for Ethoxy Group Modification

| Reaction | Reagents | Product | Mechanism |

| Ether Cleavage | Concentrated HBr or HI, heat | 4-Hydroxy-3-methylbenzaldehyde + Ethyl Halide | Sₙ2 |

| Ether Cleavage | Boron tribromide (BBr₃) | 4-Hydroxy-3-methylbenzaldehyde | Lewis acid-mediated cleavage |

| Trans-etherification | R-OH, Fe(III) catalyst | 4-(R-oxy)-3-methylbenzaldehyde | Catalytic C-O bond cleavage/formation |

This table summarizes common methods for aryl alkyl ether transformations.

Side-Chain Modifications of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group attached to the benzene ring is a benzylic position, making its C-H bonds susceptible to various functionalization reactions. wikipedia.org These reactions often proceed through radical or ionic intermediates.

Benzylic Oxidation: The methyl group can be oxidized to different oxidation states. Strong oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-ethoxy-3-formylbenzoic acid. masterorganicchemistry.com Milder or more selective reagents can potentially lead to the formation of a benzylic alcohol (4-ethoxy-3-hydroxymethylbenzaldehyde) or even a second aldehyde group. organic-chemistry.orgmdpi.com

Benzylic Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position to form 4-ethoxy-3-(bromomethyl)benzaldehyde. masterorganicchemistry.comyoutube.com This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions.

Other Functionalizations: Modern synthetic methods, including those utilizing photoredox catalysis, allow for a wide range of benzylic C-H functionalizations. nih.govrsc.org These methods can generate benzylic radicals or carbocations that can be trapped by various nucleophiles, enabling the introduction of nitrogen (amination, azolation), oxygen (alkoxylation), or carbon (arylation, cyanation) substituents. rsc.orgacs.orgacs.org

Table 4: Representative Benzylic Functionalization Reactions

| Reaction Type | Reagents | Intermediate | Product |

| Oxidation | KMnO₄, heat | - | 4-Ethoxy-3-formylbenzoic acid |

| Halogenation | NBS, AIBN (initiator) | Benzylic radical | 4-Ethoxy-3-(bromomethyl)benzaldehyde |

| Azolation | Azole, Photoredox catalyst | Benzylic carbocation | 4-Ethoxy-3-(azol-1-ylmethyl)benzaldehyde |

| Arylation | Dicyanoarene, Electrolysis | Benzylic carbocation | 4-Ethoxy-3-(arylmethyl)benzaldehyde |

This table highlights key strategies for modifying the benzylic methyl group.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethoxy 3 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-ethoxy-3-methylbenzaldehyde provides a distinct fingerprint of its proton environments. While a publicly available experimental spectrum is not widely cited, the chemical shifts (δ) and coupling constants (J) can be reliably predicted based on the electronic effects of the substituents on the aromatic ring and analysis of structurally similar compounds.

The spectrum is expected to show five distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) is the most deshielded, appearing as a singlet far downfield. The three aromatic protons are in the characteristic aromatic region, with their splitting patterns determined by their coupling to adjacent protons. The ethoxy and methyl groups give rise to signals in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Aldehyde) | 9.85 | Singlet (s) | N/A |

| H-6 | 7.65 | Doublet (d) | ~8.0 |

| H-2 | 7.62 | Singlet (or narrow d) | ~2.0 |

| H-5 | 6.95 | Doublet (d) | ~8.0 |

| -OCH₂CH₃ | 4.10 | Quartet (q) | 7.0 |

| -CH₃ (ring) | 2.20 | Singlet (s) | N/A |

Aldehyde Proton (H-aldehyde): Appears as a sharp singlet around δ 9.85 ppm due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (H-2, H-5, H-6): These protons appear between δ 6.95 and 7.65 ppm. H-5 is shifted upfield due to the electron-donating effect of the adjacent ethoxy group. The splitting pattern arises from ortho-coupling (³J ≈ 8.0 Hz) between H-5 and H-6. H-2 would appear as a singlet or a narrow doublet due to a small meta-coupling to H-6.

Ethoxy Protons (-OCH₂CH₃): The methylene (B1212753) (-OCH₂-) protons appear as a quartet around δ 4.10 ppm due to coupling with the three methyl protons. The methyl (-CH₃) protons appear as a triplet around δ 1.45 ppm due to coupling with the two methylene protons.

Methyl Proton (-CH₃): The protons of the methyl group attached to the aromatic ring appear as a singlet around δ 2.20 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to each carbon in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 191.5 |

| C-4 (C-OEt) | 163.0 |

| C-1 (C-CHO) | 131.0 |

| C-3 (C-CH₃) | 130.5 |

| C-6 | 129.5 |

| C-2 | 126.0 |

| C-5 | 111.0 |

| -OCH₂CH₃ | 64.0 |

| -CH₃ (ring) | 16.0 |

The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field (δ ~191.5 ppm). The aromatic carbons C-4 and C-3, directly attached to the electron-donating ethoxy and electron-donating methyl groups respectively, are also significantly affected. The aliphatic carbons of the ethoxy and methyl groups appear at the highest field (most shielded).

Two-dimensional (2D) NMR experiments are powerful techniques used to establish atomic connectivity and spatial relationships, which would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show a correlation between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons to their directly attached carbons. It would show correlations between the aldehyde proton and the aldehyde carbon, each aromatic proton and its corresponding ring carbon, and the aliphatic protons with their respective carbons in the ethoxy and methyl groups. This allows for the definitive assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton. Key expected correlations for this compound would include:

The aldehyde proton (δ ~9.85) to the C-1 and C-2 carbons of the ring.

The ring methyl protons (δ ~2.20) to C-2, C-3, and C-4.

The ethoxy methylene protons (δ ~4.10) to C-4 and the ethoxy methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the protons of the ring-bound methyl group and the aromatic proton at the C-2 position, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₀H₁₂O₂, the exact mass can be calculated.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Common Adduct Ion | Calculated m/z |

|---|---|---|---|

| C₁₀H₁₂O₂ | 164.08373 | [M+H]⁺ | 165.09101 |

Experimental data from a patent confirms the detection of the [M+H]⁺ ion at m/z 165.2, consistent with the nominal mass of the compound. google.com An HRMS measurement would be able to confirm the exact mass to within a few parts per million, unequivocally verifying the elemental composition as C₁₀H₁₂O₂.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing these fragments provides a roadmap of the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Hydrogen Radical: The molecular ion ([M]⁺˙, m/z 164) can readily lose a hydrogen radical from the aldehyde group to form a very stable acylium ion at m/z 163. This is often a prominent peak in the spectra of benzaldehydes.

Loss of an Ethyl Radical: Alpha-cleavage of the ether linkage can result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 135.

Loss of Ethene: A common fragmentation pathway for ethyl aryl ethers is the loss of a neutral ethene molecule (C₂H₄) via a rearrangement reaction, which would produce a radical cation of 3-methyl-4-hydroxybenzaldehyde at m/z 136.

Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical (•CHO), resulting in an ion at m/z 135.

Benzylic Cleavage: Loss of the methyl radical (•CH₃) from the molecular ion would generate a fragment at m/z 149.

These distinct fragmentation patterns allow for the differentiation between isomers. For example, an isomer like 2-ethoxy-5-methylbenzaldehyde (B1321629) would exhibit different relative abundances of fragment ions due to the different positions of the substituents influencing bond stabilities and rearrangement possibilities.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification. For instance, in the analysis of related compounds like 4-hydroxy-3-methylbenzaldehyde (B106927), GC-MS has been effectively used to identify and quantify the compound in reaction mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for less volatile or thermally labile derivatives. LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is highly sensitive and can be used to determine the purity of this compound and to detect any impurities or degradation products. High-performance liquid chromatography (HPLC), a key component of LC-MS, has been utilized in the analysis of similar aromatic aldehydes, demonstrating its utility in achieving high-resolution separation. nih.gov

The selection between GC-MS and LC-MS would depend on the specific properties of the sample and the analytical goals. Both techniques are crucial for quality control and research applications involving this compound and its derivatives.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For a compound with the structure of this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.

An illustrative FTIR spectrum is that of the closely related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), which is available in the NIST Chemistry WebBook. nist.govnist.gov The key vibrational modes observed in this spectrum that are also expected for this compound include:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1700-1680 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The methyl and ethoxy groups will give rise to C-H stretching vibrations in the region of 2980-2850 cm⁻¹.

C-O Stretch: The ether linkage (Ar-O-C) of the ethoxy group will produce a strong absorption band, typically in the 1260-1200 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on the spectrum of 4-ethoxy-3-methoxybenzaldehyde. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700-1680 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Bending | 1600-1450 |

| Alkyl Groups | C-H Stretch | 2980-2850 |

| Ether | C-O Stretch | 1260-1200 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is readily available, the expected spectral features can be inferred. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce a strong signal. The C=O stretching vibration would also be Raman active.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported, the crystal structure of the closely related compound, 4-ethoxy-3-methoxybenzaldehyde, provides a valuable model for its solid-state conformation and intermolecular interactions. nih.gov

The crystal structure of 4-ethoxy-3-methoxybenzaldehyde reveals that the molecules are held together by weak C–H···O interactions and van der Waals forces. nih.gov In this structure, the non-hydrogen atoms are nearly coplanar. The molecules are linked by very weak C–H···O interactions, forming sheets parallel to the (101) crystallographic plane. nih.gov It is highly probable that this compound would exhibit similar packing features, with weak intermolecular interactions governing the crystal lattice.

In the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, the aromatic C-C bond lengths are within the expected range of 1.368(2) to 1.411(2) Å. The carbonyl C=O bond length is 1.204(2) Å, consistent with its double bond character. The dihedral angle between the phenyl ring and the non-hydrogen atoms of the ethoxy group is 8.1(1)°. nih.gov

The following table presents selected bond lengths from the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, which can be considered representative for this compound. nih.gov

| Bond | Bond Length (Å) |

| C1=O1 (Carbonyl) | 1.204(2) |

| C(aromatic)-C(aromatic) | 1.368(2) - 1.411(2) |

This detailed structural information is crucial for understanding the physical and chemical properties of the compound in the solid state and for computational modeling studies.

Dihedral Angles and Planarity of Aromatic Systems

In the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, a compound structurally similar to this compound, the molecule is nearly planar. nih.gov This planarity is a common feature in many benzaldehyde (B42025) derivatives, as it allows for maximum conjugation between the aromatic ring and the aldehyde group. The degree of planarity can be quantified by the root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane of the molecule. For 4-ethoxy-3-methoxybenzaldehyde, this value is a mere 0.046 Å, indicating a high degree of planarity. nih.gov

A slight deviation from perfect planarity is observed in the ethoxy group. The dihedral angle between the plane of the phenyl ring and the non-hydrogen atoms of the ethoxy moiety is reported to be 8.1(1)°. nih.gov This small twist is likely due to steric interactions and crystal packing forces. The terminal carbon atom of the ethoxy group (C9) shows a somewhat larger displacement of 0.102(2) Å from the mean plane of the molecule. nih.gov

The orientation of the aldehyde group relative to the aromatic ring is also a crucial parameter. In many substituted benzaldehydes, the aldehyde group is twisted out of the plane of the aromatic ring to varying degrees due to steric hindrance from ortho substituents. For instance, in 2-bromo-4-methylbenzaldehyde, the presence of a bromine atom ortho to the aldehyde group results in a significant twist, with the angle between the aldehyde group and the plane of the aromatic ring being 10.60(13)°. nih.gov In contrast, for 4-bromobenzaldehyde, where the bromine is in the para position and exerts no direct steric hindrance on the aldehyde, the angles are much smaller, at 0.85° and 2.07° for the two molecules in the asymmetric unit. nih.gov

The planarity of the aromatic system is also influenced by the electronic nature of the substituents. Both the ethoxy and methyl groups are electron-donating, which can influence the bond lengths and angles within the aromatic ring, but are not expected to induce significant out-of-plane distortions in the absence of steric strain.

Interactive Data Table of Dihedral Angles and Planarity in Benzaldehyde Derivatives

| Compound | Parameter | Value |

| 4-Ethoxy-3-methoxybenzaldehyde | r.m.s. deviation of non-H atoms | 0.046 Å nih.gov |

| 4-Ethoxy-3-methoxybenzaldehyde | Dihedral angle (phenyl ring to ethoxy group) | 8.1(1)° nih.gov |

| 2-Bromo-4-methylbenzaldehyde | Dihedral angle (phenyl ring to aldehyde group) | 10.60(13)° nih.gov |

| 4-Bromobenzaldehyde | Dihedral angle (phenyl ring to aldehyde group) | 0.85° and 2.07° nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Ethoxy 3 Methylbenzaldehyde

Electronic Structure Calculations

Theoretical investigations into the electronic structure of a molecule are fundamental to understanding its stability, reactivity, and physical properties. These calculations are typically performed using quantum mechanical methods.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

A typical DFT study of 4-ethoxy-3-methylbenzaldehyde would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The calculation yields key geometric parameters. For this compound, this would provide precise values for the bond lengths between atoms (e.g., C=O of the aldehyde, C-O of the ethoxy group, C-C bonds of the benzene (B151609) ring), the bond angles (e.g., O=C-H, C-C-C angles in the ring), and the dihedral angles, which describe the orientation of the ethoxy and methyl substituents relative to the benzene ring.

The results of such a calculation would typically be presented in a table comparing bond lengths and angles, similar to the hypothetical data below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1=O1 | 1.21 | O1=C1-C2 | 124.5 |

| C1-H1 | 1.11 | C3-C2-C1 | 121.0 |

| C2-C1 | 1.48 | C6-C5-O2 | 125.0 |

| C5-O2 | 1.36 | C5-O2-C7 | 118.0 |

| O2-C7 | 1.43 | O2-C7-C8 | 108.5 |

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. Computational DFT calculations provide the energies of these orbitals. A study on this compound would report the specific energy values for EHOMO and ELUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), typically in units of electron volts (eV). This data helps in predicting the molecule's kinetic stability and its electronic absorption properties.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, indicating its role as a primary site for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in validating and interpreting experimental spectroscopic data. Theoretical calculations can predict NMR, IR, and Raman spectra, which can then be compared with experimental results to confirm the molecular structure and assign spectral features.

Theoretical NMR Chemical Shift Calculations for Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts.

These calculated shifts are typically compared to experimental values. A strong correlation between the theoretical and experimental spectra provides confidence in the structural assignment. A computational study would present a table listing the calculated chemical shifts for each unique proton and carbon atom in this compound and compare them against experimentally measured values, if available.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Atom | Calculated 1H Shift | Experimental 1H Shift | Atom | Calculated 13C Shift | Experimental 13C Shift |

|---|---|---|---|---|---|

| H (CHO) | 9.85 | 9.82 | C (CHO) | 192.1 | 191.8 |

| H (ring) | 7.40-7.50 | 7.35-7.45 | C (ring) | 110-155 | 112-158 |

| H (OCH2) | 4.15 | 4.12 | C (OCH2) | 64.5 | 64.2 |

| H (CH3-ring) | 2.20 | 2.18 | C (CH3-ring) | 16.0 | 15.8 |

Computational Vibrational Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A detailed computational analysis would present a table of calculated (and scaled) vibrational frequencies, their corresponding IR and Raman intensities, and a description of the vibrational mode (e.g., C=O stretch, C-H bend, ring deformation). This allows for a definitive assignment of the peaks observed in experimental IR and Raman spectra. A recent study on the related molecule 4-ethoxybenzaldehyde (B43997) utilized periodic DFT calculations to confidently assign its vibrational modes, demonstrating the power of this approach. google.com

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

|---|---|---|

| 3150 | 3024 | Aromatic C-H stretch |

| 3010 | 2890 | Aldehyde C-H stretch |

| 1745 | 1675 | C=O stretch |

| 1620 | 1555 | Aromatic C=C stretch |

| 1280 | 1229 | C-O-C asymmetric stretch |

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily defined by the rotation around three key single bonds: the C(ring)–CHO bond, the C(ring)–O(ethoxy) bond, and the O(ethoxy)–CH2 bond. Each rotation has an associated energy barrier that must be overcome, leading to different rotational isomers, or conformers.

Theoretical calculations, often employing Density Functional Theory (DFT), can map the potential energy surface for these rotations. While specific experimental data for this compound is scarce, analysis of similar molecules like 4-methoxybenzaldehyde (B44291) and 4-ethoxybenzaldehyde allows for the reliable estimation of these barriers. nih.gov The rotation of the aldehyde group is subject to a significant energy barrier due to the need to break the π-conjugation with the aromatic ring. This results in a strong preference for a planar conformation where the aldehyde group lies in the same plane as the benzene ring.

The ethoxy group presents a more complex scenario. Rotation around the C(ring)–O bond also favors planarity to maximize overlap between the oxygen lone pairs and the aromatic π-system. However, rotation around the subsequent O–CH2 bond leads to different conformers (e.g., anti and gauche). The relative energies of these conformers determine the most probable orientation of the terminal ethyl group. In related solid-state structures, the ethoxy group is often found to be nearly coplanar with the phenyl ring, with a small dihedral angle. nih.gov

Table 1: Estimated Torsional Energy Barriers for Key Rotations in this compound Note: Values are estimated based on computational studies of analogous substituted benzaldehydes.

The conformational preferences of this compound are dictated by a balance between steric hindrance and electronic effects. nih.govnih.gov

Electronic Effects: The ethoxy group at the 4-position is a strong π-donor through resonance, donating electron density to the aromatic ring. The methyl group at the 3-position is a weak σ-donor through induction. Together, these electron-donating groups increase the electron density of the benzene ring and influence the electronic properties of the aldehyde group, making the carbonyl carbon more electron-rich compared to unsubstituted benzaldehyde (B42025). This extensive conjugation favors a planar arrangement of the aldehyde and ethoxy groups with the ring to maximize electronic delocalization.

Steric Effects: The primary steric interaction arises from the methyl group at the 3-position, which is ortho to both the aldehyde group (in the 1-position) and the ethoxy group (in the 4-position). This ortho-methyl group can sterically clash with the hydrogen atom of the aldehyde group and the oxygen or methylene (B1212753) group of the ethoxy substituent during rotation. These repulsive steric interactions raise the energy of certain conformations and can lead to slight twisting of the substituents out of the plane of the benzene ring to relieve the strain. ufms.br The final, lowest-energy conformation represents the optimal compromise between maximizing electronic stabilization and minimizing steric repulsion.

Reaction Pathway Elucidation and Mechanistic Studies

Theoretical modeling is a powerful tool for investigating the reactivity of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, characterize the high-energy transition states that control the reaction rate, and gain a fundamental understanding of the reaction mechanism.

For any proposed reaction involving this compound, such as a Claisen-Schmidt condensation or a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state (TS). researchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. bath.ac.uk

Transition State Characterization: Locating a transition state involves sophisticated optimization algorithms. Once found, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate—the specific motion that transforms reactants into products. mdpi.com The geometric parameters of the TS reveal which bonds are being formed and broken at the climax of the reaction.

Reaction Kinetics: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. Using Transition State Theory (TST), this calculated activation energy can be used to predict the reaction rate constant (k) at a given temperature. semanticscholar.orgresearchgate.net This allows for the in silico screening of different reaction conditions or catalysts and provides a direct link between theoretical calculations and experimental kinetic data. For instance, modeling the addition of a nucleophile to the aldehyde could quantify how the electronic effects of the ethoxy and methyl groups influence the activation barrier compared to other substituted benzaldehydes.

Table 3: Computational Workflow for a Hypothetical Reaction Pathway Study Example: Nucleophilic addition to the carbonyl group of this compound.

Applications of 4 Ethoxy 3 Methylbenzaldehyde As a Synthetic Intermediate for Advanced Organic Molecules

Precursor in Heterocyclic Compound Synthesis

The aldehyde functional group of 4-ethoxy-3-methylbenzaldehyde is a key reactive site for the construction of various heterocyclic ring systems. Through condensation and cyclization reactions, it can be incorporated into a multitude of nitrogen- and oxygen-containing heterocycles, some of which are of significant interest in medicinal chemistry and materials science.

Formation of Nitrogen-Containing Heterocycles (e.g., Schiff Bases, Pyrazolidinediones, Thiazoles)

This compound is a valuable precursor for the synthesis of diverse nitrogen-containing heterocycles. The aldehyde moiety readily undergoes condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems and can also form metal complexes.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. The general reaction for the formation of a Schiff base from this compound is depicted below:

Figure 1: General reaction for the formation of a Schiff base from this compound.

Furthermore, this compound can be utilized in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide. While direct examples with this compound are not extensively documented, its structural analogues are known to participate in variations of this synthesis, suggesting its potential as a substrate. For instance, multi-component reactions involving a substituted benzaldehyde (B42025), thiourea (B124793), and an α-haloketone can lead to the formation of substituted thiazoles.

While the direct synthesis of pyrazolidinediones from this compound is not prominently reported, the aldehyde functionality allows for its potential incorporation into such five-membered heterocyclic rings through multi-step synthetic sequences.

Synthesis of Oxygen-Containing Heterocycles (e.g., Flavones, Dehydrozingerone (B89773) Derivatives)

This compound is a key building block in the synthesis of important oxygen-containing heterocycles, notably dehydrozingerone derivatives, which in turn are precursors to flavones. Dehydrozingerone and its analogues are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with a ketone.

Specifically, the condensation of this compound with acetone (B3395972) yields the corresponding dehydrozingerone derivative. These compounds are not only of interest for their biological activities but also serve as crucial intermediates in the synthesis of flavones, a class of flavonoids with a 2-phenyl-1,4-benzopyrone structure. The synthesis of flavones often involves the cyclization of a chalcone (B49325) precursor, which can be derived from dehydrozingerone-like structures.

Multi-component Reactions for Complex Heterocyclic Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs to generate diverse heterocyclic scaffolds.

For example, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea react to form dihydropyrimidinones. By employing this compound in such reactions, it is possible to synthesize complex heterocyclic architectures bearing the 4-ethoxy-3-methylphenyl substituent. Similarly, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide, which can be a precursor for further heterocyclic synthesis. The versatility of this compound in these reactions opens avenues for the creation of libraries of complex and potentially bioactive molecules.

Building Block for Complex Aromatic Systems

Beyond its use in heterocyclic synthesis, this compound serves as a foundational component for the construction of larger and more complex aromatic systems, including polyaromatic hydrocarbons and fused ring structures.

Incorporation into N-Benzyl-1,10-phenanthrolinium Salts

A notable application of a close structural analog, 4-ethoxy-3-methoxybenzaldehyde (B93258), is in the synthesis of N-benzyl-1,10-phenanthrolinium salts. This synthesis begins with the alkylation of vanillin (B372448) to produce 4-ethoxy-3-methoxybenzaldehyde. ui.ac.id This is followed by the reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol using a reducing agent like sodium borohydride (B1222165). ui.ac.id The benzyl alcohol is then converted to benzyl bromide, which subsequently undergoes a bimolecular nucleophilic substitution (SN2) reaction with 1,10-phenanthroline (B135089) to yield the final N-benzyl-1,10-phenanthrolinium salt. ui.ac.id This multi-step process highlights how the aldehyde group can be chemically transformed to facilitate the connection of the substituted benzene (B151609) ring to a larger polycyclic aromatic system.

Alkylation: Vanillin is converted to 4-ethoxy-3-methoxybenzaldehyde. ui.ac.id

Reduction: The aldehyde is reduced to 4-ethoxy-3-methoxybenzyl alcohol. ui.ac.id

Bromination: The alcohol is converted to 4-ethoxy-3-methoxybenzyl bromide. ui.ac.id

Substitution: The benzyl bromide reacts with 1,10-phenanthroline to form the N-benzyl-1,10-phenanthrolinium salt. ui.ac.id

Synthesis of Polyaromatic Hydrocarbons and Fused Ring Systems

The functional groups of this compound provide synthetic handles for its incorporation into polyaromatic hydrocarbons (PAHs) and other fused ring systems. While direct, single-step syntheses of large PAHs from this aldehyde are uncommon, it can be used in multi-step strategies.

For instance, the aldehyde group can participate in Wittig or Horner-Wadsworth-Emmons reactions to form stilbene (B7821643) derivatives. These derivatives can then undergo photochemical or thermal cyclization to form phenanthrene-like structures. Furthermore, the aromatic ring of this compound can be functionalized to introduce additional reactive sites, enabling its use in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build up larger, more complex aromatic frameworks. These strategies allow for the methodical construction of tailored PAHs and fused ring systems where the 4-ethoxy-3-methylphenyl moiety is a key structural component.

Role in the Synthesis of Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing the structural foundation for new therapeutic agents. Substituted benzaldehydes are crucial starting materials in this endeavor due to the versatile reactivity of the aldehyde group. This compound is well-suited to participate in key reactions that generate privileged scaffolds—structures known to interact with biological targets.

One of the most fundamental transformations is the formation of Schiff bases (or imines), which occurs through the condensation of an aldehyde with a primary amine. Schiff bases are not only biologically active themselves but are also critical intermediates for the synthesis of various heterocyclic compounds, such as azetidinones. The imine linkage (-C=N-) is a key pharmacophore in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Another significant application is in the synthesis of chalcones . These compounds, characterized by an open-chain flavonoid structure, are typically prepared via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. Chalcones and their derivatives are of great interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and antitumoral activities. The substitution pattern on both aromatic rings of the chalcone structure can be systematically varied to optimize biological activity, and this compound offers a unique substitution pattern for one of these rings.

The table below illustrates potential reactions using this compound to form foundational medicinal chemistry scaffolds.

| Scaffold Type | General Reaction | Reactant for this compound | Resulting Scaffold Core Structure |

| Schiff Base | Condensation | Primary Amine (e.g., Aniline) | (E)-N-(4-ethoxy-3-methylbenzylidene)aniline |

| Chalcone | Claisen-Schmidt Condensation | Acetophenone | 1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one derivative |

| Azetidinone | Staudinger Synthesis | Schiff Base + Ketene | β-lactam ring attached to the 4-ethoxy-3-methylphenyl group |

Strategic Use in Formal Synthesis and Total Synthesis of Natural Products

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Aromatic aldehydes are indispensable starting materials in many synthetic routes. The strategic placement of substituents on the aromatic ring of this compound allows it to serve as a precursor to specific substructures found in natural products.

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental in total synthesis for extending carbon chains and constructing complex alkenes with control over stereochemistry. wikipedia.org this compound can be employed in Wittig reactions to generate substituted styrenes, which are precursors to a variety of natural product skeletons. The formation of the highly stable triphenylphosphine (B44618) oxide byproduct provides a strong thermodynamic driving force for this reaction. total-synthesis.com